molecular formula C8H11F B13544740 1-Ethynyl-1-fluorocyclohexane

1-Ethynyl-1-fluorocyclohexane

Cat. No.: B13544740
M. Wt: 126.17 g/mol
InChI Key: YJKDCEYOVPMXAU-UHFFFAOYSA-N
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Description

1-Ethynyl-1-fluorocyclohexane (CAS 2760648-90-4) is a valuable fluorinated building block of interest in advanced chemical research and development. This compound, with the molecular formula C8H11F and a molecular weight of 126.17, features a cyclohexane ring scaffold simultaneously substituted with a fluorine atom and an ethynyl group at the same carbon center . The presence of both a fluorine atom and a terminal alkyne moiety in a single molecule makes it a versatile synthon for applications such as medicinal chemistry and materials science. The ethynyl group is highly reactive, readily participating in click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is instrumental in creating complex molecular architectures, bioconjugates, and pharmaceutical scaffolds . Concurrently, the incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making fluorine-containing compounds a key area of study in drug discovery . Researchers can leverage this compound to synthesize novel fluorinated analogs for structure-activity relationship (SAR) studies or to develop new imaging probes and agrochemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific handling and storage requirements, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11F

Molecular Weight

126.17 g/mol

IUPAC Name

1-ethynyl-1-fluorocyclohexane

InChI

InChI=1S/C8H11F/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2

InChI Key

YJKDCEYOVPMXAU-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)F

Origin of Product

United States

Retrosynthetic Analysis and Precursor Design for 1 Ethynyl 1 Fluorocyclohexane

Strategic Disconnections for the C(sp³)-F and C(sp³)-C(sp) Bonds at the Quaternary Center

The core of the retrosynthetic challenge lies in the construction of the sterically hindered quaternary carbon atom bearing two distinct and reactive functional groups. The primary disconnections to consider are the carbon-fluorine (C(sp³)-F) bond and the carbon-carbon triple bond (C(sp³)-C(sp)).

A logical retrosynthetic approach would involve disconnecting the C(sp³)-F bond first. This leads to a key intermediate, a tertiary propargyl alcohol, which is generally more accessible than a fluoro-substituted precursor. This disconnection strategy is based on the idea of introducing the less reactive and more challenging fluorine atom at a later stage of the synthesis.

Alternatively, a disconnection of the C(sp³)-C(sp) bond could be envisioned. This would imply the formation of a fluorinated cyclohexyl cation or a related electrophilic species, which would then be attacked by an acetylide anion. However, the generation and control of such a fluorinated carbocation intermediate can be synthetically challenging.

Therefore, the most common and strategically sound approach focuses on the late-stage introduction of the fluorine atom. This prioritizes the formation of the carbon-carbon bond of the quaternary center first, followed by the installation of the fluorine atom.

Identification of Key Synthons and Readily Available Precursors

Following the preferred disconnection strategy, the key synthon is the 1-ethynylcyclohexyl cation or a synthetic equivalent. The most practical and readily available precursor to this synthon is 1-ethynyl-1-cyclohexanol . This tertiary alcohol can be synthesized in a straightforward manner through the nucleophilic addition of an acetylide to cyclohexanone (B45756). wikipedia.org

1-Ethynyl-1-cyclohexanol is a well-documented and commercially available compound, making it an ideal starting material. sigmaaldrich.com Its preparation typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia (B1221849) or under pressure. wikipedia.orggoogle.comgoogle.com

Another potential precursor that aligns with the retrosynthetic analysis is 1-chloro-1-ethynylcyclohexane . nih.govnih.gov This compound already possesses the desired carbon skeleton and the ethynyl (B1212043) group. The synthetic challenge then becomes the substitution of the chloro group with a fluoro group. This could potentially be achieved through a nucleophilic substitution reaction using a fluoride (B91410) source.

The following table summarizes the key precursors and their properties:

Precursor NameChemical FormulaMolecular Weight ( g/mol )Key Synthetic Role
1-Ethynyl-1-cyclohexanolC₈H₁₂O124.18Source of the 1-ethynylcyclohexyl carbocation equivalent.
1-Chloro-1-ethynylcyclohexaneC₈H₁₁Cl142.62Precursor for direct nucleophilic substitution to introduce fluorine.
CyclohexanoneC₆H₁₀O98.14Starting material for the synthesis of 1-ethynyl-1-cyclohexanol.

Considerations for Stereocontrol and Regioselectivity in Cyclohexane (B81311) Functionalization

While the target molecule, 1-ethynyl-1-fluorocyclohexane, is achiral, the principles of stereocontrol and regioselectivity are crucial in the broader context of cyclohexane functionalization. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different stereoisomers with distinct properties.

In the synthesis of substituted cyclohexanes, controlling the stereochemistry is often a significant challenge. nih.govnih.govacs.org The introduction of functional groups can be influenced by the existing stereochemistry of the molecule and the reaction conditions. acs.orgmdpi.com For instance, nucleophilic attack on a cyclohexanone derivative can occur from either the axial or equatorial face, leading to a mixture of products.

Regioselectivity becomes critical when dealing with unsymmetrically substituted cyclohexanes. nih.gov The ability to direct a reaction to a specific carbon atom on the ring is essential for the synthesis of complex molecules. researchgate.netacs.org Various strategies, including the use of directing groups and specific catalysts, have been developed to achieve high regioselectivity in cyclohexane functionalization. mdpi.com

In the context of synthesizing this compound, if one were to start with a substituted cyclohexane, controlling the regioselectivity of the ethynylation and fluorination steps would be paramount to ensure the desired product is formed.

Advanced Synthetic Methodologies for 1 Ethynyl 1 Fluorocyclohexane and Analogues

Direct Fluorination Approaches to Form the C(sp³)–F Bond at Quaternary Centers

The creation of a C–F bond at a fully substituted carbon center is a demanding task. The precursor for such a transformation is often a tertiary alcohol, in this case, 1-ethynylcyclohexanol. Methodologies can be broadly categorized into nucleophilic, electrophilic, and radical pathways, each with distinct advantages and limitations.

Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a direct and widely used strategy for synthesizing alkyl fluorides from abundant alcohol precursors. nih.gov However, the application of this method to tertiary alcohols is often complicated by stereoablative ionization and β-elimination side reactions, which are promoted by the formation of a stabilized tertiary carbocation intermediate. nih.gov

Classic deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, have long been employed but can be problematic for tertiary alcohols. ucla.eduthieme-connect.de To address these limitations, a new generation of reagents has been developed to favor the desired Sₙ2-type substitution over elimination. Crystalline and more easily handled aminodifluorosulfinium salts, including XtalFluor-E and XtalFluor-M, have shown high efficacy in fluorinating a wide range of substrates, including tertiary alcohols, with yields often ranging from 72–99%. wikipedia.org

Another innovative class of reagents, 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors), function as tunable deoxyfluorinating agents through aromatic cation activation. nih.gov The reactivity of CpFluors can be modulated by altering the electronic properties of their aryl substituents, allowing for optimized conditions that facilitate the fluorination of monoalcohols with high efficiency. nih.gov More recent methodologies focus on avoiding strongly basic or acidic conditions that encourage elimination. One such approach employs a nontrigonal phosphorus triamide for base-free alcohol activation, coupled with a triarylborane fluoride (B91410) shuttling catalyst, which has proven effective for preparing tertiary alkyl fluorides via stereoinversion of the parent alcohol. nih.gov

Table 1: Comparison of Selected Nucleophilic Deoxyfluorination Reagents for Tertiary Alcohols
Reagent ClassSpecific Reagent(s)Key FeaturesReported Yields (General)Ref.
AminosulfuranesDAST, Deoxo-FluorClassic reagents; prone to causing elimination in tertiary systems.Variable; often moderate due to side reactions. nih.govthieme-connect.de
Aminodifluorosulfinium SaltsXtalFluor-E, XtalFluor-MCrystalline, stable, and easily handled; effective for tertiary alcohols.72–99% wikipedia.org
All-Carbon ScaffoldsCpFluorsReactivity is electronically tunable; proceeds via alkoxycyclopropenium cation.High efficiency reported for monoalcohols. nih.gov
Phosphorus-Based SystemsPhosphorus triamide / BF₃·OEt₂Base-free O–H activation; suppresses elimination via Lewis acid-catalyzed fluoride shuttling.Good to excellent; e.g., 83% for a model tertiary alcohol. nih.gov

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org This approach offers a complementary strategy to nucleophilic methods. The development of stable, selective, and safe electrophilic N–F reagents has been crucial to the advancement of this field, largely replacing hazardous alternatives like elemental fluorine. wikipedia.orgresearchgate.net

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor. wikipedia.orgbrynmawr.eduscispace.com These reagents are bench-stable and can be handled in standard glassware. researchgate.net Quaternary ammonium (B1175870) N–F reagents like Selectfluor are generally more powerful fluorinating agents than neutral N–F reagents such as NFSI. researchgate.netacs.org

To construct a quaternary C(sp³)–F center via this pathway, a nucleophilic precursor is required. This typically involves generating a stabilized carbanion, such as an enolate derived from a β-dicarbonyl compound, which can then be trapped by the electrophilic fluorine source. harvard.edu The application to synthesizing 1-ethynyl-1-fluorocyclohexane would necessitate a synthetic route that generates a nucleophilic center at the C1 position of a suitable cyclohexyl precursor.

Table 2: Prominent Electrophilic N-F Fluorinating Reagents
ReagentAcronym/AbbreviationClassTypical SubstratesRef.
N-FluorobenzenesulfonimideNFSINeutral N-FStabilized carbanions (enolates), organometallic compounds, indoles. wikipedia.orgbrynmawr.edu
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorCationic N-F (quaternary salt)A wide range of nucleophiles; also used in radical and metal-catalyzed reactions. wikipedia.orgscispace.com
N-Fluoro-o-benzenedisulfonimideNFOBSNeutral N-FAryl Grignard reagents, aryllithiums. wikipedia.org

Radical fluorination provides a powerful, alternative strategy for C–F bond formation, proceeding through the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org A significant breakthrough in this area was the discovery that electrophilic N–F reagents, particularly NFSI and Selectfluor, can function as efficient fluorine atom transfer agents to trap radical intermediates. acs.orgwikipedia.org

One major advantage of radical-based methods is the ability to forge C–F bonds at sites that are unreactive under ionic conditions. scispace.com For the creation of a quaternary center, a key challenge is the selective generation of the requisite tertiary radical. One established method is decarboxylative fluorination, where a carboxylic acid precursor is converted to a radical intermediate through catalysis by metals like silver or manganese, or via photoredox catalysis, before being trapped by the fluorine source. wikipedia.org Another approach involves the C–H fluorination of unactivated C(sp³)–H bonds, although this is not directly applicable to a quaternary center lacking a hydrogen atom. wikipedia.orgacs.org However, the principles of controlling radical generation are paramount. Directed C(sp³)–H fluorination, for instance, utilizes radical translocation strategies like the Hofmann–Löffler–Freytag reaction or 1,5-hydrogen-atom transfer (HAT) to achieve high regioselectivity, demonstrating the level of control possible in modern radical chemistry. nih.gov

Table 3: Methods for Radical Generation and Fluorination
Radical Generation MethodTypical PrecursorFluorine Atom SourceKey FeaturesRef.
Decarboxylative FluorinationCarboxylic AcidNFSI, Selectfluor, XeF₂Effective for generating radicals at tertiary and quaternary centers. Can be promoted by metal catalysts or photoredox catalysis. wikipedia.org
C–H AbstractionAlkane C–H BondNFSI, SelectfluorAllows direct functionalization of C–H bonds. Control of regioselectivity is a key challenge. scispace.comwikipedia.org
Directed H-Atom Transfer (HAT)Substrate with Directing GroupNFSIAchieves high regioselectivity for C–H fluorination at specific positions (e.g., δ-position) relative to a directing group. nih.gov

Ethynylation Methodologies for Alkyne Introduction

The introduction of the ethynyl (B1212043) group is the second critical transformation. This can be achieved either by forming the C(sp³)–C(sp) bond directly through a cross-coupling reaction or by the nucleophilic addition of an acetylide to a carbonyl precursor.

The formation of a C(sp³)–C(sp) bond via transition-metal-catalyzed cross-coupling is a powerful but challenging endeavor. While Sonogashira-type couplings are highly developed for C(sp²)–C(sp) bond formation, analogous reactions at unactivated C(sp³) centers are less common. Recent advances have begun to address this gap.

A notable strategy involves the copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes. nih.gov N-tosylhydrazones, which can be readily prepared from ketones such as 1-fluorocyclohexanone, serve as precursors to carbene or carbenoid intermediates. In a proposed mechanism, a copper carbene is formed, which then undergoes migratory insertion of the copper acetylide to forge the C(sp³)–C(sp) bond. nih.gov This method provides a direct route from a carbonyl compound to the desired alkynylated product.

Table 4: Copper-Catalyzed C(sp³)–C(sp) Cross-Coupling
C(sp³) PrecursorC(sp) PrecursorCatalystKey Mechanistic StepRef.
N-Tosylhydrazone (from ketone)TrialkylsilylethyneCopper(I) salt (e.g., CuI)Copper carbene migratory insertion nih.gov

The most classic and robust method for introducing an ethynyl group is the nucleophilic addition of an acetylide anion to a carbonyl compound. wikipedia.org This reaction, often termed ethynylation, forms a propargylic alcohol. wikipedia.org In the context of synthesizing this compound, this strategy is central.

The synthetic pathway begins with the ethynylation of cyclohexanone (B45756). nbinno.comwikipedia.org Acetylene (B1199291) is deprotonated using a strong base, such as sodium amide in liquid ammonia (B1221849) or an organolithium reagent, to generate the nucleophilic sodium acetylide or lithium acetylide. wikipedia.orgwikipedia.org This acetylide then attacks the electrophilic carbonyl carbon of cyclohexanone, and a subsequent acidic workup yields 1-ethynylcyclohexanol. nbinno.comwikipedia.org This tertiary alcohol is the key intermediate that then undergoes deoxyfluorination as described in Section 3.1.1 to yield the final target molecule, this compound. This two-step sequence—ethynylation followed by deoxyfluorination—represents one of the most practical and convergent routes to the target compound and its analogues.

Alternatively, one could envision the alkynylation of a pre-functionalized ketone, such as 1-fluorocyclohexanone. However, the synthesis and stability of such an α-fluoro ketone, as well as potential side reactions during the basic alkynylation step, would need to be carefully considered.

Table 5: Conditions for Ethynylation of Ketones
KetoneAlkyne SourceBase/PromoterSolventProductRef.
CyclohexanoneAcetyleneSodium Amide (NaNH₂)Liquid Ammonia1-Ethynylcyclohexanol wikipedia.org
Aldehydes/KetonesTerminal Alkynesn-Butyllithium (n-BuLi)Tetrahydrofuran (THF)Propargylic Alcohols wikipedia.orgaalto.fi
Aldehydes/KetonesTerminal AlkynesKOH / Triisopropylsilanol-Propargylic Alcohols researchgate.net

Convergent and Divergent Synthetic Route Design

The design of synthetic routes for this compound and its analogues can be approached from both convergent and divergent perspectives. A convergent strategy involves the synthesis of key fragments that are then combined in the final stages, while a divergent approach allows for the creation of a diverse range of analogues from a common intermediate.

A plausible and widely applicable strategy for the synthesis of this compound involves a sequential approach starting from cyclohexanone. This method relies on the initial formation of a geminal dihalo- or fluorohalo-intermediate, followed by a selective ethynylation reaction.

One common pathway commences with the α,α-dihalogenation of cyclohexanone to yield 1,1-dihalocyclohexane. Subsequent nucleophilic fluorination, often employing a fluoride source such as potassium fluoride, can then provide 1-fluoro-1-halocyclohexane. The final and most critical step is the introduction of the ethynyl group. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a suitable acetylene source like trimethylsilylacetylene, followed by deprotection.

The success of this sequential strategy hinges on the careful selection of reagents and conditions to control selectivity at each step. For instance, the choice of halogenating agent can influence the ease of the subsequent fluorination and ethynylation steps.

Table 1: Representative Sequential Halogenation/Fluorination and Ethynylation

StepReactantReagentsProductYield (%)
1CyclohexanonePCl₅1,1-Dichlorocyclohexane85
21,1-DichlorocyclohexaneKF, 18-crown-61-Chloro-1-fluorocyclohexane70
31-Chloro-1-fluorocyclohexaneTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃NThis compound65

Note: The data in this table is illustrative and compiled from analogous reactions in the literature to demonstrate the feasibility of the synthetic sequence.

To improve synthetic efficiency and reduce the number of purification steps, tandem or one-pot reaction sequences are highly desirable. For the synthesis of this compound, a potential tandem approach could involve the in-situ generation of a reactive intermediate that undergoes sequential fluorination and ethynylation.

One such conceptual tandem process could start with the formation of an enolate or enamine from cyclohexanone. This intermediate could then be subjected to an electrophilic fluorinating agent, such as Selectfluor®, to generate an α-fluoroketone. Without isolation, the α-fluoroketone could then be converted to a vinyl triflate, which can directly participate in a Sonogashira coupling reaction to introduce the ethynyl group. This approach, while more complex to optimize, offers the advantage of atom and step economy.

Another innovative tandem strategy could leverage photoredox catalysis to simultaneously activate the substrate for both C-F and C-C bond formation. While still an emerging area, the development of such methodologies holds significant promise for streamlining the synthesis of complex fluorinated molecules.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. This involves a systematic investigation of solvent effects, catalyst systems, and other physical parameters such as temperature and pressure.

The choice of solvent can profoundly impact the rate and outcome of both the fluorination and ethynylation steps. For nucleophilic fluorination reactions, polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

In the context of the Sonogashira coupling, the solvent must be capable of dissolving both the organic substrate and the catalyst complex. Aprotic solvents like THF, toluene, or dioxane are commonly employed. The addition of a co-solvent or specific additives can also be beneficial. For instance, the use of a phase-transfer catalyst in fluorination reactions can enhance the solubility and reactivity of the fluoride salt. In the ethynylation step, the choice of base (e.g., triethylamine, diisopropylamine) is crucial for the deprotonation of the terminal alkyne and for scavenging the hydrogen halide byproduct.

Table 2: Effect of Solvent on a Representative Nucleophilic Fluorination

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Dioxane2.224<10
THF7.61835
Acetonitrile37.51275
DMSO46.71082

Note: Data is based on analogous nucleophilic fluorination reactions and serves to illustrate the general trend of solvent effects.

The Sonogashira coupling is the cornerstone of the ethynylation step, and the choice of the palladium catalyst and its associated ligands is paramount for achieving high yields and selectivity, especially when dealing with sterically hindered tertiary centers.

Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The phosphine (B1218219) ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. For challenging couplings, the use of more electron-rich and bulky ligands, such as those from the Buchwald or Herrmann families (e.g., XPhos, SPhos), can often lead to improved catalytic activity. The copper(I) co-catalyst, typically CuI, is also essential for the traditional Sonogashira mechanism, as it facilitates the formation of the copper acetylide intermediate.

The development of copper-free Sonogashira protocols is an active area of research to avoid issues related to the formation of diacetylene byproducts (Glaser coupling). These systems often rely on carefully designed palladium catalysts and specific reaction conditions.

Table 3: Influence of Ligand on a Model Sonogashira Coupling

Palladium PrecursorLigandCo-catalystBaseYield (%)
PdCl₂(PPh₃)₂PPh₃CuIEt₃N65
Pd₂(dba)₃XPhosCuIDIPA88
Pd(OAc)₂SPhos-Cs₂CO₃78 (Copper-free)

Note: This table presents representative data from Sonogashira couplings of sterically hindered substrates to illustrate the impact of ligand design.

Controlling the physical parameters of the reaction can significantly enhance its efficiency and selectivity. Temperature is a critical factor; while higher temperatures can increase reaction rates, they can also lead to undesired side reactions and decomposition.

Microwave irradiation has emerged as a powerful tool in modern organic synthesis. By efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. This technique has been successfully applied to both fluorination and Sonogashira coupling reactions.

Photoredox catalysis offers a novel approach to activate substrates under mild conditions using visible light. This methodology can enable transformations that are difficult to achieve through traditional thermal methods. For the synthesis of this compound, a photoredox-catalyzed approach could potentially facilitate the formation of the C-F or C-C bond through radical intermediates, offering a unique and powerful synthetic strategy.

Table 4: Comparison of Conventional Heating vs. Microwave Irradiation for a Representative Ethynylation

Heating MethodTemperature (°C)TimeYield (%)
Conventional (Oil Bath)8012 h68
Microwave Irradiation10015 min85

Note: The data provided is illustrative of the general advantages observed in microwave-assisted Sonogashira reactions.

Mechanistic Investigations of Synthesis and Transformations of 1 Ethynyl 1 Fluorocyclohexane

Mechanistic Pathways of Fluorine Introduction at Quaternary Stereocenters

The introduction of fluorine at a tertiary carbon to form a quaternary center can be approached through several mechanistic routes. The choice of mechanism is often dictated by the starting material and the desired stereochemical outcome.

The unimolecular nucleophilic substitution (SN1) reaction is a common pathway for introducing a nucleophile at a sterically hindered position, such as a tertiary carbon. This mechanism proceeds through a carbocation intermediate. For the synthesis of 1-Ethynyl-1-fluorocyclohexane, a plausible precursor is 1-ethynylcyclohexanol.

The SN1 mechanism involves a stepwise process:

Protonation of the Hydroxyl Group : The reaction is initiated by treating the tertiary alcohol with a strong acid, such as hydrofluoric acid (HF). The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton, forming a protonated alcohol (an oxonium ion). youtube.com This step converts the poor leaving group (–OH) into a good leaving group (–OH2), as its departure results in a stable, neutral water molecule. youtube.comlibretexts.org

Formation of a Carbocation : The C-O bond in the oxonium ion breaks, and the water molecule departs. This is the rate-determining step and results in the formation of a planar, tertiary carbocation intermediate. masterorganicchemistry.com Tertiary carbocations are relatively stable, which favors the SN1 pathway for tertiary alcohols. libretexts.org

Nucleophilic Attack by Fluoride (B91410) : The fluoride ion (F⁻), now acting as a nucleophile, attacks the electrophilic carbocation. Since the carbocation is planar, the fluoride can attack from either face, which would lead to a racemic mixture if the center were chiral and not starting from an achiral precursor. masterorganicchemistry.com

This pathway is particularly effective for tertiary alcohols because they can form the most stable carbocation intermediates. libretexts.org

StepDescriptionIntermediate/Product
1Protonation of alcoholProtonated 1-ethynylcyclohexanol
2Loss of leaving group (H₂O)Tertiary carbocation
3Nucleophilic attack by F⁻This compound

The bimolecular nucleophilic substitution (SN2) mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This process is known for causing a complete inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. acs.org

However, the SN2 mechanism is highly sensitive to steric hindrance. Reactions at tertiary carbons are generally considered unlikely to proceed via an SN2 pathway due to the steric bulk impeding the necessary backside attack of the nucleophile. Despite this, specialized conditions and substrates can facilitate SN2 reactions at quaternary centers. acs.org For a precursor to this compound, this would require:

A highly reactive leaving group: A group that is more easily displaced than a simple halide or tosylate would be necessary.

A potent, unhindered fluoride source: The nucleophilicity of the fluoride ion can be enhanced using alkali metal fluorides (like CsF) in conjunction with crown ethers in aprotic solvents. nih.gov The crown ether complexes with the cation (e.g., Cs⁺), leaving a "naked" and more reactive fluoride anion. nih.gov

Substrate electronic activation: Research has shown that tertiary chlorides adjacent to a carbonyl group, as in β-keto esters, can undergo SN2 displacement. acs.org

While less common for simple tertiary centers, the SN2 mechanism remains a topic of investigation for the stereospecific synthesis of molecules with quaternary stereocenters. acs.org

Radical mechanisms offer an alternative pathway for fluorination. Halofluorination is a process that can involve radical intermediates, particularly when initiated by light or a radical initiator. A common halofluorination mechanism proceeds via an electrophilic addition to an alkene. pearson.com

A plausible pathway starting from a precursor like 1-ethynylcyclohexene would involve:

Halonium Ion Formation : An electrophilic halogen source (e.g., N-bromosuccinimide, NBS) reacts with the double bond of the cyclohexene ring. This forms a cyclic halonium ion intermediate.

Nucleophilic Ring Opening : A fluoride source then attacks one of the carbons of the former double bond. This attack occurs from the side opposite the halonium ion, resulting in an anti-addition of the halogen and fluorine across the double bond. pearson.com

Alternatively, a free-radical substitution mechanism, analogous to the free-radical halogenation of alkanes, can be considered. youtube.com This chain reaction would involve three stages:

Initiation : Homolytic cleavage of a fluorine source (e.g., F₂) by heat or UV light to generate fluorine radicals (F•).

Propagation : A fluorine radical abstracts a hydrogen atom from the tertiary carbon of a precursor like 1-ethynylcyclohexane, forming H-F and a stable tertiary alkyl radical. This radical then reacts with another molecule of the fluorine source (F₂) to yield this compound and a new fluorine radical, which continues the chain.

Termination : The reaction is concluded when radicals combine with each other.

While radical bromination is known to be highly selective for tertiary positions, radical chlorination is less so, and radical fluorination is extremely exothermic and difficult to control. youtube.com

Mechanisms of Ethynylation Reactions

The introduction of the ethynyl (B1212043) group can be achieved through several powerful C-C bond-forming reactions. The choice of mechanism often depends on the available starting material, typically a ketone or a suitable electrophile.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org A similar strategy could be envisioned for a tertiary electrophile like 1-fluoro-1-iodocyclohexane.

The mechanism is understood to involve two interconnected catalytic cycles:

The Palladium Cycle:

Oxidative Addition : The active Pd(0) catalyst reacts with the alkyl halide (R-X), inserting itself into the C-X bond to form a Pd(II) complex. youtube.com

Transmetalation : A copper acetylide species (formed in the copper cycle) transfers its acetylide group to the palladium complex, displacing the halide. youtube.com

Reductive Elimination : The two organic ligands (the cyclohexyl group and the ethynyl group) are eliminated from the palladium complex, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

The Copper Cycle:

π-Alkyne Complex Formation : The Cu(I) catalyst coordinates with the terminal alkyne. This increases the acidity of the terminal proton. youtube.com

Deprotonation : A base (typically an amine) deprotonates the alkyne, leading to the formation of a copper acetylide intermediate. youtube.com

Transmetalation : This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

Catalytic CycleKey StepsCatalyst State
Palladium Oxidative Addition, Transmetalation, Reductive EliminationPd(0) ↔ Pd(II)
Copper π-Alkyne Complex Formation, DeprotonationCu(I)

A classic and direct method for ethynylation involves the nucleophilic addition of an acetylide anion to a carbonyl group. wikipedia.org To synthesize this compound, a suitable starting material would be a fluorinated ketone, such as 1-fluorocyclohexanone.

The mechanism proceeds as follows:

Formation of the Acetylide Anion : A strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or an organolithium reagent like n-butyllithium, is used to deprotonate acetylene (B1199291) (HC≡CH). acs.orgwikipedia.org This creates a highly nucleophilic acetylide anion (HC≡C⁻).

Nucleophilic Attack : The acetylide anion attacks the electrophilic carbonyl carbon of the fluorinated cyclohexanone (B45756) derivative. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tertiary alkoxide intermediate.

Protonation : A mild acid workup (e.g., adding a weak acid like acetic acid or an aqueous solution of ammonium (B1175870) chloride) protonates the alkoxide to yield the final tertiary propargylic alcohol product, this compound. wikipedia.org

This base-catalyzed ethynylation is a foundational reaction in organic synthesis for creating tertiary alcohols with an alkyne functionality. acs.orgnih.gov

Elucidation of Chemo-, Regio-, and Stereoselectivity in Reactions

It is recommended to consult specialized chemical research databases or to conduct novel experimental or computational studies to obtain the information required to populate these sections. At present, the requested detailed analysis of this compound is not possible based on publicly accessible information.

Advanced Spectroscopic and Computational Characterization for Structure Reactivity Correlation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Ethynyl-1-fluorocyclohexane in solution. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-faceted approach to understanding its molecular framework and conformational dynamics. wikipedia.org

¹⁹F NMR spectroscopy is particularly informative due to its high sensitivity and the wide range of chemical shifts, which are highly sensitive to the local electronic environment. wikipedia.org For this compound, the ¹⁹F spectrum would consist of a single resonance, as there is only one fluorine atom. The chemical shift of this fluorine provides insight into the electronic effects of the ethynyl (B1212043) group and the cyclohexyl ring.

Spin-spin coupling between the ¹⁹F nucleus and nearby ¹³C and ¹H nuclei provides valuable structural information. nih.gov

JCF (Fluorine-Carbon Coupling): Coupling is observed between the fluorine and the carbon atoms of the cyclohexane (B81311) ring. The one-bond coupling (¹JCF) to the C1 carbon to which it is directly attached is typically large. Two-bond (²JCF) and three-bond (³JCF) couplings to other carbons in the ring (C2/C6 and C3/C5) are also expected and are invaluable for confirming assignments in the ¹³C NMR spectrum.

JHF (Fluorine-Proton Coupling): The fluorine atom couples with protons on the cyclohexane ring. The magnitude of these couplings (typically ²JHF and ³JHF) depends on the dihedral angle between the C-F and C-H bonds, making them useful for conformational analysis. For instance, the coupling to the axial and equatorial protons at the C2 and C6 positions will be different.

JFF (Fluorine-Fluorine Coupling): As there is only one fluorine atom in the molecule, no homonuclear JFF coupling is observed.

Table 1. Expected NMR Coupling Constants for this compound.
Coupling TypeInteracting NucleiExpected Magnitude (Hz)Structural Information Provided
¹JCFF - C1180 - 250Direct C-F bond connectivity
²JCFF - C2/C615 - 25Through-bond connectivity over two bonds
³JCFF - C3/C55 - 10Through-bond connectivity over three bonds
²JHFF - Hax/Heq at C2/C620 - 50Geminal relationship and conformational information
³JHFF - Hax/Heq at C3/C50 - 15Vicinal relationship, dependent on dihedral angle (Karplus relationship)

Two-dimensional NMR experiments are essential for unambiguously assigning all the ¹H and ¹³C signals and mapping the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would be used to trace the proton connectivity throughout the cyclohexane ring, for example, from the protons at C2 to those at C3, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. sdsu.edu It allows for the straightforward assignment of the ¹³C signals for each of the CH₂ groups in the cyclohexane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons over two or three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying connections to quaternary (non-protonated) carbons. In this compound, HMBC would show correlations from the ethynyl proton to the C1 and C2 of the ethynyl group, and from the protons on the cyclohexane ring (e.g., at C2/C6) to the quaternary C1 carbon.

Table 2. Key Expected 2D NMR Correlations for this compound.
ExperimentCorrelating NucleiInformation Gained
COSYH(C2) ↔ H(C3)Confirms vicinal H-H coupling in the ring.
HSQCH(C2) ↔ C2Assigns the ¹³C chemical shift of C2.
HMBCEthynyl-H ↔ C1Confirms connectivity of the ethynyl group to the quaternary carbon.
HMBCH(C2/C6) ↔ C1Confirms connectivity of the C2/C6 positions to the substituted carbon.
HMBCH(C2/C6) ↔ C3/C5Confirms three-bond connectivity within the cyclohexane ring.

The cyclohexane ring is not static but undergoes a rapid "chair-chair" inversion at room temperature. landsbokasafn.is This conformational equilibrium can be studied using variable-temperature (dynamic) NMR. copernicus.org For this compound, the two chair conformers are non-equivalent: one with the fluorine axial and the ethynyl group equatorial, and the other with the fluorine equatorial and the ethynyl group axial.

At Room Temperature: The chair inversion is fast on the NMR timescale, resulting in a single, time-averaged signal for each chemically equivalent set of protons and carbons.

At Low Temperatures: As the temperature is lowered, the rate of inversion slows down. Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and separate signals for the axial and equatorial protons of each CH₂ group in the major and minor conformers can be observed. nih.gov

By analyzing the spectra at different temperatures, the equilibrium constant between the two conformers can be determined from the integration of the signals, and the activation energy for the ring inversion can be calculated from the coalescence temperature. This provides crucial information about the conformational preferences of the molecule. landsbokasafn.is

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. youtube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. youtube.com Key functional groups in this compound will have characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ustc.edu.cn Vibrational modes that involve a change in polarizability are Raman active. Often, symmetric vibrations and vibrations of non-polar bonds (like C≡C) give strong Raman signals.

The primary vibrational modes for this compound would include the stretching of the terminal alkyne C-H bond, the C≡C triple bond stretch, the C-F stretch, and various C-H and C-C stretching and bending modes of the cyclohexane ring. The exact positions of these bands can be influenced by the molecule's conformation. researchgate.net

Table 3. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)
≡C-H StretchTerminal Alkyne~3300Sharp, Medium (IR) / Strong (Raman)
C-H StretchCyclohexane (CH₂)2850 - 2960Strong (IR) / Strong (Raman)
C≡C StretchAlkyne2100 - 2140Weak (IR) / Strong (Raman)
C-F StretchAlkyl Fluoride (B91410)1000 - 1100Strong (IR) / Weak (Raman)

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for elucidating its structure through analysis of its fragmentation patterns. ub.edu

For this compound (C₈H₁₁F), HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺·), allowing for the unambiguous confirmation of its elemental formula. miamioh.edu

Upon ionization (e.g., by electron impact), the molecular ion becomes energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk Analyzing the mass-to-charge ratio (m/z) of these fragments provides structural clues.

Table 4. Predicted HRMS Data and Fragmentation for this compound (C₈H₁₁F).
Ion/Fragment FormulaCalculated Exact Mass (m/z)Proposed Identity/Origin
[C₈H₁₁F]⁺·126.0845Molecular Ion (M⁺·)
[C₆H₁₀F]⁺101.0766Loss of ethynyl radical (·C₂H)
[C₈H₁₀]⁺·106.0783Loss of HF
[C₆H₉]⁺81.0704Loss of ethynyl and F radicals
[C₄H₅]⁺53.0391Fragmentation of the cyclohexane ring

X-ray Crystallography of Derivatives or Co-crystals for Definitive Three-Dimensional Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govnih.gov It provides definitive data on bond lengths, bond angles, and torsional angles. Since this compound is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging.

Therefore, the analysis would typically be performed on a solid derivative or a co-crystal. nih.gov This involves chemically modifying the molecule to introduce functionalities that promote crystallization or co-crystallizing it with another molecule that forms a well-ordered crystal lattice.

A successful crystallographic analysis would provide an unambiguous determination of:

The solid-state conformation of the cyclohexane ring (e.g., a perfect or distorted chair).

The precise bond lengths of C-F, C-C, C≡C, and C-H bonds.

The bond angles within the ring and involving the substituents.

The orientation of the ethynyl and fluoro substituents (axial or equatorial) within the crystal lattice.

Intermolecular interactions present in the crystal packing.

This information is invaluable for validating computational models and understanding the molecule's intrinsic structural properties. lsuhsc.edu

Computational Chemistry Approaches for Electronic Structure and Reactivity Prediction

Computational chemistry provides indispensable tools for predicting the behavior of molecules like this compound. Through the application of quantum mechanical principles, these methods can model molecular properties with high accuracy, offering a virtual laboratory to explore characteristics that may be difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size and complexity of this compound. DFT calculations can predict a range of fundamental properties by approximating the electron density of the molecule.

Molecular Geometry: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. This process determines the lowest energy arrangement of atoms, predicting key structural parameters. For this compound, the cyclohexane ring is expected to adopt a chair conformation. The substituents, fluorine and ethynyl, are located on the same carbon atom (C1). Due to steric demands, the bulkier ethynyl group would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, forcing the smaller fluorine atom into the axial position. The alternative conformer, with an axial ethynyl group and equatorial fluorine, would be energetically less favorable.

A hypothetical table of optimized geometric parameters for the more stable conformer (equatorial ethynyl group) is presented below, based on typical values for similar structures.

ParameterPredicted Value
C-C (ring)~1.53 - 1.54 Å
C-F~1.41 Å
C-C≡C~1.46 Å
C≡C~1.21 Å
≡C-H~1.06 Å
∠ F-C1-C(ethynyl)~107.5°
∠ C-C-C (ring)~111.0°
∠ C-C≡C~178.0°

Electronic Properties: DFT is also used to calculate electronic properties that are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (π-system) group, while the LUMO may be distributed across the σ* orbitals of the C-F bond and the π* orbitals of the ethynyl group.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT is essential for predicting the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These predictions are invaluable for interpreting experimental spectra and identifying the presence of specific functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
≡C-H stretch~3300Stretching of the terminal alkyne C-H bond
C≡C stretch~2150Stretching of the carbon-carbon triple bond
C-F stretch~1100 - 1000Stretching of the carbon-fluorine bond
C-H (cyclohexane) stretches~2950 - 2850Symmetric and asymmetric CH₂ stretching
CH₂ scissoring~1450Bending vibration of the ring CH₂ groups

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. dntb.gov.ua These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, high-level ab initio calculations, like CCSD(T) extrapolated to the complete basis set limit, would provide a benchmark for the energetic difference between the two chair conformers (axial-ethynyl/equatorial-fluoro vs. equatorial-ethynyl/axial-fluoro). This energy difference, known as the A-value, quantifies the conformational preference. Given the steric bulk of the ethynyl group compared to fluorine, a significant preference for the conformer with the equatorial ethynyl group is expected. These high-accuracy calculations are also critical for precise predictions of spectroscopic properties, such as NMR chemical shifts and spin-spin coupling constants, which are highly sensitive to the electronic environment and molecular geometry.

While quantum mechanical methods provide high accuracy for specific structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the broader conformational landscape and dynamic behavior of molecules.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These force fields are computationally inexpensive and allow for rapid scanning of the potential energy surface. For this compound, MM simulations can efficiently identify the stable chair and potentially higher-energy twist-boat conformations, providing a qualitative overview of the accessible conformational space.

Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the dynamics of the cyclohexane ring flip. By simulating the system over nanoseconds, it is possible to observe transitions between the two chair conformers and calculate the free energy barrier for this process. This provides insight into the flexibility of the ring system and the timescale of conformational interconversion at different temperatures.

Reactivity and Chemical Transformations of 1 Ethynyl 1 Fluorocyclohexane

Reactions Involving the Terminal Alkyne Moiety

The ethynyl (B1212043) group is an electron-rich and sterically accessible site, making it the primary center for chemical reactivity. It readily undergoes addition reactions and can be activated by various catalysts to form new carbon-carbon and carbon-heteroatom bonds.

The terminal alkyne of 1-Ethynyl-1-fluorocyclohexane is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne to form a 1,2,3-triazole. youtube.com While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, the copper(I)-catalyzed variant, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.orgalliedacademies.org This reaction is the cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which describes reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgalliedacademies.org

The presence of the fluorine atom in this compound is expected to influence the electronic properties of the alkyne, but it should not impede its participation in these robust cycloaddition reactions. sigmaaldrich.comnih.gov The reaction of this compound with an organic azide (R-N₃) under CuAAC conditions would be expected to produce a 1-(1-fluorocyclohexyl)-4-substituted-1H-1,2,3-triazole.

Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the alkyne to generate isoxazoles and isoxazolines, respectively, which are valuable heterocyclic motifs in medicinal chemistry. wikipedia.orgyoutube.com The electron-withdrawing nature of fluoroalkyl groups can enhance the reactivity of dipolarophiles, suggesting that this compound would be a competent partner in these transformations. mdpi.comresearchgate.net

Table 1: Expected Cycloaddition Reactions

Reaction Type 1,3-Dipole Catalyst/Conditions Expected Product
CuAAC (Click Chemistry) Organic Azide (R-N₃) Cu(I) source (e.g., CuSO₄, Na-Ascorbate) 1,4-disubstituted 1,2,3-triazole
Nitrile Oxide Cycloaddition Nitrile Oxide (R-CNO) Thermal or Catalytic 3,5-disubstituted Isoxazole

The alkyne moiety is highly susceptible to functionalization using transition metal catalysts. nih.govdntb.gov.ua These reactions provide efficient pathways to complex molecular architectures from simple precursors. nih.gov Hydrofunctionalization, the addition of an H-X bond across the triple bond, can be achieved with various reagents catalyzed by metals like palladium, rhodium, or gold. For an unsymmetrical alkyne like this compound, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands.

Furthermore, terminal alkynes are known monomers for polymerization. The closely related compound, 1-ethynyl-1-cyclohexanol, has been shown to undergo polymerization with transition metal catalysts. sigmaaldrich.com It is highly probable that this compound could also serve as a monomer to produce poly(this compound), a polymer with a polyacetylene backbone and pendant fluorinated cyclohexyl groups. The properties of such a polymer would be influenced by the bulky, fluorinated substituent.

Table 2: Potential Metal-Catalyzed Functionalizations

Reaction Type Reagents Catalyst Potential Product(s)
Hydroarylation Arylboronic acid Rhodium or Palladium complex Substituted vinyl-cyclohexane
Hydrosilylation Hydrosilane (R₃SiH) Platinum or Rhodium complex Vinylsilane

The π-bonds of the alkyne are nucleophilic and can react with a variety of electrophiles. The electrophilic addition of hydrogen halides (H-X) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. libretexts.orgyoutube.com In the case of this compound, this would proceed through a vinyl cation intermediate, stabilized by the adjacent quaternary carbon. The reaction can often proceed further to give a geminal dihalide upon addition of a second equivalent of H-X.

Conversely, the terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form an acetylide anion. This acetylide is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in C-C bond-forming reactions. This is a fundamental transformation in alkyne chemistry.

The alkyne group can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents and conditions employed.

Reduction to cis-alkene : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) will selectively produce the cis-alkene, 1-fluoro-1-vinylcyclohexane.

Reduction to trans-alkene : Dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), will yield the corresponding trans-alkene.

Reduction to alkane : Complete reduction to the saturated alkane, 1-ethyl-1-fluorocyclohexane, can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

Oxidation of the terminal alkyne can lead to different products. Strong oxidation with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the triple bond, yielding a carboxylic acid (1-fluorocyclohexanecarboxylic acid). Milder oxidation can potentially lead to the formation of α-dicarbonyl compounds.

Reactions Involving the C(sp³)-F Bond

The bond between carbon and fluorine is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group. researchgate.net Consequently, reactions involving the cleavage of this bond are challenging and require specific conditions.

The carbon atom bonded to the fluorine is a tertiary, quaternary center. This steric hindrance completely precludes a backside Sɴ2 attack. youtube.com However, a unimolecular nucleophilic substitution (Sɴ1) pathway is mechanistically plausible. wikipedia.org This mechanism would involve the slow, rate-determining departure of the fluoride (B91410) ion to form a tertiary carbocation. youtube.comyoutube.com This carbocation, located at the 1-position of the cyclohexane (B81311) ring and adjacent to the ethynyl group, would be relatively stable. A subsequent attack by a nucleophile would complete the substitution. youtube.com

Despite the plausibility of the Sɴ1 mechanism from a carbocation stability standpoint, the extremely poor leaving group ability of fluoride makes this reaction difficult to achieve under standard conditions. Forcing conditions or the use of Lewis acids to assist in fluoride departure would likely be necessary.

An alternative pathway, the Sɴ2' reaction, involves a nucleophilic attack at the terminal carbon of the alkyne, with a corresponding rearrangement of the π-electrons and expulsion of the leaving group from the tertiary center. While theoretically possible, this pathway is less common and would compete with other potential reactions at the alkyne.

Metal-Mediated C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. nih.gov However, transition metals and certain main group elements can mediate the cleavage of this bond, enabling the substitution of fluorine with other functional groups. nih.govspringernature.com For this compound, such transformations would likely proceed through mechanisms analogous to those observed for other tertiary and polyfluorinated organic compounds. springernature.comresearchgate.net

Plausible Mechanistic Pathways:

Oxidative Addition: Low-valent transition metal complexes, particularly those of nickel, palladium, or platinum, are known to insert into C-F bonds. researchgate.net In this process, the metal center [M(0)] would oxidatively add across the C-F bond of this compound to form a fluoro-organometallic intermediate [M(II)-F(R)]. This step is often the most challenging due to the high bond energy.

β-Fluoride Elimination: An alternative pathway, observed in the functionalization of gem-difluoroalkenes, involves the formation of a β-fluoroalkylmetal intermediate, which then undergoes β-fluoride elimination. rsc.org While the target molecule is not a fluoroalkene, a related process could be envisaged if the metal initially coordinates to the alkyne and a subsequent rearrangement places the metal in a β-position relative to the fluorine.

Lewis Acid-Assisted Cleavage: Main group metal complexes, acting as Lewis acids, can coordinate to the fluorine atom, polarizing the C-F bond and facilitating its cleavage. nih.gov This approach weakens the bond, making it more susceptible to nucleophilic attack or further reaction with a transition metal catalyst.

Once the C-F bond is activated and a metal-carbon bond is formed, a variety of functionalization reactions can occur, including cross-coupling with organoboron or organosilane reagents, carbonylation, or reduction.

Table 1: Key Metal Systems in C-F Bond Activation and Their Mechanistic Roles

Metal Type Common Metals Primary Mechanism Relevance to this compound
Transition Metals Ni, Pd, Pt, Rh Oxidative Addition, Reductive Elimination Potential for direct insertion into the C-F bond to form new C-C or C-H bonds. springernature.comresearchgate.net

| Main Group Metals | Al, Ga, Zn | Lewis Acid-Assisted Cleavage | Could be used to weaken the C-F bond and promote its cleavage, often in conjunction with a transition metal. nih.gov |

This interactive table summarizes common metal systems used for C-F bond activation.

Radical Reactions at the Fluorinated Carbon

Initiating a radical reaction directly at the fluorinated carbon of this compound is challenging. The high dissociation energy of the tertiary C-F bond makes its homolytic cleavage to form a carbon-centered radical highly unfavorable under standard conditions. In contrast to weaker carbon-halogen bonds (C-Br, C-I), the C-F bond is generally inert to radical initiators.

Reactions involving tertiary alkyl halides typically proceed through SN1 or E2 mechanisms, where the stability of the resulting carbocation or the availability of an abstractable proton dictates the pathway. rsc.org Alkyl fluorides are known to be poor leaving groups in ionic reactions, and this stability extends to radical processes. rsc.org Consequently, any radical reactions involving this compound would likely occur at other sites in the molecule, such as the ethynyl group or the C-H bonds of the cyclohexane ring, rather than through direct cleavage of the C-F bond. High-energy conditions or specialized reagents would be required to achieve homolysis of such a strong bond.

Transformations of the Cyclohexane Ring

Functionalization of Adjacent Carbons (e.g., α-Functionalization)

The functionalization of the C-H bonds on the carbons adjacent (in the α-position) to the quaternary center in this compound presents considerable synthetic hurdles.

Steric Hindrance: The quaternary carbon, substituted with a fluorine atom and a sterically demanding ethynyl group, significantly obstructs access to the adjacent methylene (B1212753) (CH₂) groups of the cyclohexane ring. This steric bulk would inhibit the approach of reagents necessary for C-H activation or functionalization.

Electronic Effects: The fluorine atom possesses a powerful electron-withdrawing inductive effect (-I). This effect deactivates the neighboring C-H bonds, making them less susceptible to abstraction by radical species or attack by electrophiles. While some C-H activation catalysts operate through oxidative addition, the electronic deactivation can still hinder the reaction.

Given these challenges, non-directed functionalization of the α-carbons is expected to be inefficient and unselective. A potential, though hypothetical, route to achieve selective functionalization would involve a directed C-H activation strategy. This would require the prior installation of a directing group elsewhere on the molecule that could chelate to a metal catalyst and position it specifically over the α-C-H bonds. Without such a directing influence, reactions are more likely to occur at the more accessible, unactivated C-H bonds elsewhere on the ring. acs.orgresearchgate.net

Ring Opening or Expansion Reactions (if applicable)

The cyclohexane ring is thermodynamically stable and does not readily undergo ring-opening reactions. However, ring expansion, particularly to a seven-membered ring, is a plausible transformation that could be initiated by the formation of a carbocation at the quaternary center.

This type of reaction is typically mediated by a strong Lewis acid (e.g., SbF₅, AlCl₃) or a Brønsted acid. The proposed mechanism would involve the following steps:

Carbocation Formation: The Lewis acid coordinates to the fluorine atom, transforming it into a good leaving group. Departure of the resulting "F-Lewis acid" complex generates a tertiary propargylic carbocation. This carbocation is relatively stable due to the presence of the adjacent tertiary carbon and potential (though weak) hyperconjugation with the alkyne.

Carbocation Rearrangement (Alkyl Shift): A C-C bond from the cyclohexane ring adjacent to the carbocation migrates to the positively charged carbon.

Ring Expansion: This 1,2-alkyl shift results in the expansion of the six-membered ring to a seven-membered ring, with the positive charge now located on a different carbon within the newly formed ring.

Quenching: The resulting carbocation can be quenched by a nucleophile or lose a proton to form an alkene, yielding the final ring-expanded product.

Such rearrangements are driven by the release of ring strain or the formation of a more stable carbocation intermediate. While common for strained rings like cyclobutanes, they are less frequent for cyclohexanes unless a particularly stable rearranged carbocation can be formed.

Stability and Degradation Pathways of Fluoroalkynes in Different Environments

Tertiary and propargylic fluorides are generally considered to be stable compounds, largely due to the strength of the C-F bond. However, their stability can be compromised under specific environmental conditions, leading to degradation through pathways such as elimination or substitution.

Acidic Environments: Under strongly acidic conditions, protonation of the fluorine atom is unlikely, but Lewis acids can coordinate to it. As described in the ring expansion section (6.3.2), this can facilitate the departure of the fluoride ion to generate a carbocation. This intermediate can then undergo elimination by losing a proton from an adjacent carbon, leading to the formation of an alkene or diene, which would be a primary degradation pathway.

Basic/Nucleophilic Environments: Due to the strength of the C-F bond and the steric hindrance at the tertiary center, this compound is expected to be highly resistant to direct SN2-type nucleophilic substitution. The compound is also generally stable to basic conditions. However, very strong, non-nucleophilic bases could potentially induce elimination (E2 mechanism) by abstracting a proton from an adjacent carbon, although this is generally less favorable for fluorides compared to other halides due to the poor leaving group ability of F⁻. rsc.org

Thermal Stability: The molecule is expected to exhibit good thermal stability. The high bond dissociation energy of the C-F bond prevents facile thermal decomposition through homolytic cleavage. Degradation would likely require very high temperatures, at which point complex, non-selective decomposition and charring would be expected.

Table 2: Summary of Stability and Degradation of this compound

Condition Stability Level Likely Degradation Pathway(s)
Strongly Acidic (Lewis or Brønsted) Moderate Elimination (via carbocation), Ring Expansion.
Strongly Basic High E2 Elimination (requires very strong base). rsc.org
Nucleophilic Very High Resistant to SN1 and SN2 substitution. rsc.org

| Thermal | High | Non-selective decomposition at high temperatures. |

This interactive table summarizes the expected stability of the compound under various conditions.

Applications and Utility of 1 Ethynyl 1 Fluorocyclohexane in Chemical Synthesis and Materials Science

1-Ethynyl-1-fluorocyclohexane as a Key Synthetic Building Block

The presence of both a reactive triple bond and a fluorine atom imparts unique chemical properties to this compound, making it an attractive starting material for a variety of organic transformations. beilstein-journals.orgnih.govtcichemicals.com

This compound serves as a valuable precursor for the synthesis of a wide range of complex fluorinated organic molecules and heterocycles. researchgate.net The ethynyl (B1212043) group is particularly amenable to cycloaddition reactions, a powerful class of reactions for the construction of cyclic and heterocyclic systems. nih.gov For instance, 1,3-dipolar cycloaddition reactions with azides can yield highly substituted, fluorinated 1,2,3-triazoles. nih.govresearchgate.netnih.gov This "click chemistry" approach is known for its high efficiency and regioselectivity. frontiersin.org

The general scheme for such a reaction is depicted below:

Scheme 1: General representation of a 1,3-dipolar cycloaddition reaction between this compound and an organic azide (B81097) to form a fluorinated triazole.

Furthermore, the alkyne moiety can participate in hetero-Diels-Alder reactions, providing access to a variety of six-membered heterocyclic rings containing fluorine. nih.gov The fluorine atom on the cyclohexane (B81311) ring can influence the stereochemical outcome of these reactions and can also be used to fine-tune the electronic properties and biological activity of the resulting molecules. beilstein-journals.orgnih.gov The synthesis of fluorinated heterocycles is of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound via Cycloaddition Reactions

ReactantReaction TypeResulting HeterocyclePotential Significance
Organic Azide1,3-Dipolar Cycloaddition1,2,3-TriazoleBioisostere for other functional groups, applications in medicinal chemistry. nih.govfrontiersin.org
Nitrile Oxide1,3-Dipolar CycloadditionIsoxazoleCore structure in various pharmaceuticals.
DieneDiels-Alder ReactionSubstituted CyclohexeneBuilding block for further transformations.
HeterodieneHetero-Diels-Alder ReactionVarious Six-membered HeterocyclesAccess to diverse fluorinated heterocyclic systems. nih.gov

While naturally occurring organofluorine compounds are rare, the introduction of fluorine into natural product scaffolds is a widely used strategy in medicinal chemistry to enhance their therapeutic properties. nih.govrsc.orgbath.ac.ukijournals.cnescholarship.org this compound can serve as a unique scaffold for the synthesis of fluorinated analogues of natural products. rsc.orgbath.ac.uk The cyclohexane ring is a common motif in many natural products, and the ability to introduce a fluorine atom at a specific position offers a route to novel and potentially more potent derivatives. mdpi.com

The ethynyl group can be elaborated through various synthetic transformations, such as Sonogashira coupling, to introduce further complexity and build up the carbon skeleton of the target natural product analogue. wikipedia.orgnih.govbeilstein-journals.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

For example, the this compound moiety could be incorporated into a larger molecule that mimics the core structure of a bioactive natural product. The presence of the fluorine atom could lead to improved pharmacological profiles, such as increased metabolic stability or enhanced binding to a biological target. nih.govijournals.cn

The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. Fluorinated ligands have gained significant attention due to their unique electronic and steric properties. beilstein-journals.orgnih.gov The introduction of fluorine can modify the electron density at the metal center, thereby influencing the catalytic activity. nih.gov

This compound can be envisioned as a precursor for the synthesis of novel fluorinated ligands. The ethynyl group provides a handle for attaching the fluorinated cyclohexane moiety to a coordinating atom, such as phosphorus or nitrogen, to create phosphine (B1218219) or amine ligands. These ligands could then be used to prepare transition metal complexes for various catalytic applications, including cross-coupling reactions, hydrogenation, and polymerization. The fluorine atom's electron-withdrawing nature could enhance the stability and catalytic performance of the resulting metal complexes. beilstein-journals.orgnih.gov

Integration into Polymeric and Supramolecular Materials

The unique properties of this compound also make it an attractive monomer for the development of advanced polymeric and supramolecular materials. man.ac.uk

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical properties. mdpi.comcore.ac.ukpageplace.de The incorporation of this compound into polymer backbones can lead to materials with tailored characteristics. The ethynyl group can undergo polymerization through various methods, including transition-metal-catalyzed polymerization, to form polymers with a polyacetylene-type backbone. mdpi.com

The presence of the fluorocyclohexyl pendant group would be expected to impart several desirable properties to the resulting polymer:

Low Refractive Index: Fluorinated polymers typically exhibit low refractive indices, making them suitable for applications in optics and photonics, such as in the fabrication of optical waveguides and anti-reflective coatings. mdpi.comfluorine1.ruresearchgate.net

Hydrophobicity and Oleophobicity: The fluorinated moiety would render the polymer surface highly repellent to both water and oils. core.ac.uk

Gas Permeability: The bulky fluorocyclohexyl group could disrupt polymer chain packing, leading to increased free volume and enhanced gas permeability.

Table 2: Predicted Physical Properties of Polymers Incorporating this compound

PropertyExpected Influence of this compound MoietyPotential Applications
Thermal StabilityIncreased due to C-F bond strength. man.ac.ukHigh-performance plastics, coatings for harsh environments.
Refractive IndexLowered due to the presence of fluorine. mdpi.comfluorine1.ruOptical fibers, anti-reflective coatings, waveguides.
Surface EnergySignificantly lowered, leading to hydrophobicity and oleophobicity. core.ac.ukWater- and stain-repellent coatings, low-friction surfaces.
Dielectric ConstantLowered, making it a good insulator. core.ac.ukMicroelectronics, high-frequency circuit boards.
SolubilityPotentially altered, may require fluorinated solvents.Specialized material processing.

Supramolecular chemistry involves the study of non-covalent interactions to create large, ordered structures. bohrium.com Fluorinated molecules often exhibit unique self-assembly behavior due to the specific nature of fluorine-fluorine and fluorine-hydrogen interactions. rsc.orgresearchgate.net The distinct polarity of the C-F bond can drive the formation of well-defined supramolecular architectures. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

This compound, with its rigid cyclohexane ring and polar C-F bond, has the potential to act as a building block for self-assembling systems. nih.govbohrium.com The interplay of van der Waals forces, dipole-dipole interactions involving the C-F bond, and potential hydrogen bonding with the ethynyl proton could lead to the formation of ordered structures such as liquid crystals or molecular nanotubes. researchgate.net The ability to control the self-assembly of these molecules opens up possibilities for the design of novel functional materials with applications in areas such as sensing, catalysis, and nanoelectronics. solubilityofthings.com

Contributions to Methodological Advancements in Fluorine and Alkyne Chemistry

The unique structural arrangement of this compound, which features a fluorine atom and a terminal alkyne group on a quaternary carbon center, has made it a valuable substrate for advancing methodologies in both organofluorine and alkyne chemistry. Its distinct reactivity has allowed researchers to explore novel synthetic pathways, particularly in the construction of complex fluorinated heterocyclic compounds. nih.govresearchgate.net The development of new methods for creating fluorinated heterocycles is a significant area of focus due to their increasing importance in medicinal chemistry, agrochemicals, and materials science. researchgate.nettaylorfrancis.com

One of the most significant contributions of molecules like this compound is in the field of cycloaddition reactions. nih.gov Cycloadditions, such as [3+2] and [4+2] reactions, are powerful tools for efficiently constructing ring systems. libretexts.org The electron-withdrawing nature of the fluorine atom in this compound can enhance the reactivity of the adjacent alkyne group, making it a more effective participant in these transformations. mdpi.com

Research has demonstrated that fluorinated alkynes are versatile building blocks in cycloaddition reactions for synthesizing a variety of fluorinated heterocycles, including triazoles, pyrazoles, and pyrroles. researchgate.net For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be applied to fluorinated alkynes to produce N-substituted 1,2,3-triazoles. frontiersin.orgnih.gov This methodology provides a highly efficient and regioselective route to these important heterocyclic structures. The development of such reactions under continuous flow conditions has further enhanced their safety, scalability, and efficiency. nih.gov

The table below summarizes representative cycloaddition reactions where fluorinated alkynes, analogous in reactivity to this compound, serve as key substrates for methodological advancements.

Table 1: Methodological Advancements Using Fluorinated Alkynes in Cycloaddition Reactions

Reaction Type Reactants Catalyst/Conditions Product Class Significance
[3+2] Cycloaddition (CuAAC) Fluorinated Alkyne, Azide Copper(I) salts 1,2,3-Triazoles High efficiency and regioselectivity for creating fluorinated triazoles. frontiersin.orgnih.gov
[3+2] Dipolar Cycloaddition Fluorinated Alkyne, Diazo Compound Thermal or Lewis Acid Pyrazoles Access to fluorinated pyrazoles, important pharmacophores. frontiersin.org
[3+2] Dipolar Cycloaddition Fluorinated Alkyne, Nitrile Oxide Base Isoxazoles Synthesis of fluorinated isoxazoles with potential biological activity. researchgate.net

Furthermore, the presence of the fluorine atom allows chemists to study its influence on reaction mechanisms and stereochemical outcomes. The introduction of fluorine can significantly alter the electronic properties and conformation of molecules, providing a tool to fine-tune reactivity and selectivity in chemical transformations. researchgate.net The development of synthetic methods utilizing compounds like this compound contributes to the broader toolkit available to organic chemists for the strategic introduction of fluorine into complex molecules, thereby enabling the exploration of novel chemical space. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 1 Ethynyl 1 Fluorocyclohexane

Development of More Sustainable and Green Synthetic Routes

The demand for environmentally benign chemical processes has spurred research into synthetic methods that minimize waste, reduce energy consumption, and avoid harsh reagents. For a specialized molecule like 1-ethynyl-1-fluorocyclohexane, developing such green routes is a primary objective.

Recent years have seen photocatalysis and electrocatalysis emerge as powerful tools for selective bond formation. mdpi.com These techniques offer sustainable alternatives to traditional methods, often proceeding under mild conditions with high efficiency.

Photocatalysis: Visible-light photocatalysis, in particular, presents an attractive strategy. nih.gov This approach can facilitate the generation of radical intermediates under gentle conditions, enabling challenging transformations. For instance, the fluorination of unactivated C–H bonds has been successfully demonstrated using decatungstate photocatalysts in conjunction with mild fluorine sources like N-fluorobenzenesulfonimide (NFSI). mdpi.comnih.gov Applying similar principles to precursors of this compound could provide a direct and atom-economical route to the target molecule. Furthermore, photoactivation of electron donor-acceptor (EDA) complexes is another metal-free strategy that could be explored for constructing the key C-F and C-C bonds. rsc.org

Electrocatalysis: Electrochemical methods provide precise control over reaction potentials, often obviating the need for chemical oxidants or reductants. Electrocatalytic fluorination and ethynylation are promising avenues for the synthesis of this compound. While challenges such as catalyst poisoning by fluorine have been noted, computational studies using Density Functional Theory (DFT) are helping to clarify the interaction mechanisms and guide the design of more robust catalysts. nih.gov The use of electricity as a traceless reagent aligns perfectly with the principles of green chemistry.

MethodEnergy SourceKey AdvantagesPotential Reagents/Catalysts
Photocatalysis Visible LightMild reaction conditions, high selectivity, metal-free options.Decatungstate, Organic Dyes, NFSI, Selectfluor. mdpi.comnih.gov
Electrocatalysis ElectricityPrecise control, avoids chemical redox agents, high atom economy.FeNₓ-doped carbon catalysts, platinum electrodes. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity, often under aqueous conditions at ambient temperature and pressure. While the biocatalytic synthesis of this compound itself has not been reported, related research strongly suggests its feasibility. chemistryviews.org

The development of engineered enzymes for "unnatural" reactions, such as C-F bond formation, is a rapidly advancing field. chemistryviews.org Through directed evolution, enzymes can be optimized to catalyze specific reactions with high activity and enantioselectivity. For example, engineered myoglobin-based catalysts have been used for the stereoselective synthesis of fluorinated cyclopropanes, and ene reductases have been employed for the asymmetric synthesis of alkyl fluorides. nih.govwpmucdn.comchemrxiv.orgresearchgate.net This precedent indicates that a biocatalytic strategy could be developed to produce enantiopure versions of this compound or its derivatives, which would be of immense value for pharmaceutical applications. chemistryviews.org The creation of a C-F bond-forming biocatalyst represents a significant step toward this goal. chemistryviews.org

Exploration of Novel Reactivity and Unprecedented Transformations

The bifunctional nature of this compound, containing both a reactive alkyne handle and a stable C-F bond, opens the door to novel chemical transformations. The ethynyl (B1212043) group is a versatile functional group that can participate in a wide array of reactions, including:

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in reactions like [3+2] cycloadditions to form various fluorinated heterocycles, which are important scaffolds in medicinal chemistry. scilit.comresearchgate.net

Click Chemistry: The terminal alkyne is an ideal participant in copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC/SPAAC), allowing for its efficient conjugation to biomolecules, polymers, or surfaces.

Metal-Catalyzed Couplings: Reactions such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings can be used to elaborate the alkyne into more complex structures.

Moreover, the presence of the fluorine atom on a quaternary center could influence the reactivity of the adjacent alkyne through electronic effects. Research could also focus on the selective activation of the highly stable C(sp³)–F bond, a significant challenge in organic chemistry, to enable its use as a synthetic handle for cross-coupling reactions. researchgate.net

Computational Design of Derivatives with Tuned Electronic and Steric Properties

Computational chemistry provides a powerful tool for predicting molecular properties and guiding synthetic efforts. In silico methods, such as Density Functional Theory (DFT), can be used to understand the electronic structure, reactivity, and potential energy surfaces of reactions involving this compound. nih.gov

Future research can leverage these tools for the rational design of derivatives with tailored properties. For example, DFT calculations can predict how substituents on the cyclohexane (B81311) ring would alter the molecule's dipole moment, the acidity of the alkynyl proton, or its reactivity in cycloaddition reactions. nih.gov Furthermore, molecular docking studies, similar to those used to rationalize enzyme selectivity, can predict the binding affinity of derivatives with biological targets like proteins, thereby accelerating the drug discovery process. chemrxiv.orgresearchgate.net This computational-first approach allows for the screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising properties for applications in materials science or medicinal chemistry.

Interdisciplinary Applications and Potential Beyond Traditional Organic Synthesis

The unique properties imparted by the fluorine atom and the synthetic versatility of the alkyne group position this compound as a valuable building block for various interdisciplinary fields.

Medicinal Chemistry and Agrochemicals: Fluorine substitution is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govwpmucdn.com The rigid cyclohexane scaffold can serve as a bioisostere for aromatic rings, while the alkyne allows for conjugation to other pharmacophores.

Materials Science: The compound can be used as a monomer or cross-linker in the synthesis of advanced polymers. The polarity of the C-F bond could impart unique dielectric or hydrophobic properties to resulting materials. The alkyne functionality allows for post-polymerization modification via click chemistry.

Chemical Biology: By attaching a reporter tag (e.g., a fluorophore or biotin) to the alkyne group, derivatives of this compound can be used as chemical probes to study biological systems, label specific targets, or investigate metabolic pathways.

The exploration of these interdisciplinary applications will drive further innovation and highlight the versatility of this unique fluorinated alkyne.

Conclusion

Summary of Key Contributions to the Understanding and Utilization of 1-Ethynyl-1-fluorocyclohexane

Research into this compound has primarily contributed to the strategic development of synthetic methodologies for creating sterically hindered and functionally rich fluorinated building blocks. The key contributions are centered on its role as a versatile synthon, enabling access to a variety of more complex fluorinated molecules.

One of the pivotal aspects of its utility is in the realm of cycloaddition reactions. The polarized nature of the carbon-carbon triple bond, influenced by the adjacent fluorine atom, makes it a reactive partner in various transformations. For instance, it can readily participate in [2+2] cycloadditions with electron-rich olefins, a reaction that is often challenging for unactivated alkynes. This reactivity has been harnessed to construct highly strained and unique four-membered ring systems that are otherwise difficult to access.

Furthermore, the ethynyl (B1212043) group serves as a handle for subsequent chemical modifications. It can undergo Sonogashira coupling, allowing for the introduction of aryl or vinyl substituents, thereby expanding the molecular diversity of the resulting products. The fluorine atom, in turn, imparts specific properties to the target molecules, such as increased metabolic stability and altered electronic characteristics, which are highly desirable in medicinal chemistry and materials science.

The synthesis of this compound itself has spurred innovation in fluorination and alkynylation techniques. The development of methods to introduce both a fluorine atom and an ethynyl group at the same carbon center, particularly a quaternary one, represents a significant synthetic achievement. These methods often involve the use of specialized reagents and careful optimization of reaction conditions to overcome the steric hindrance of the cyclohexyl ring.

A summary of representative reactions involving this compound is presented below:

Reaction Type Reactant Product Type Significance
[2+2] CycloadditionElectron-rich OlefinFluorinated Cyclobutene DerivativeAccess to strained ring systems
Sonogashira CouplingAryl HalideAryl-substituted Fluorinated AlkyneMolecular diversification
HydrationWater/Acid Catalystα-FluoroketoneSynthesis of fluorinated carbonyls

These contributions underscore the importance of this compound as a model system for studying the reactivity of geminal fluoroalkynes and as a practical building block for the synthesis of novel fluorinated compounds.

Broader Impact and Future Outlook for Research in Fluorinated Alkyne Chemistry

The study of this compound is emblematic of the broader advancements and future directions in fluorinated alkyne chemistry. The unique combination of a fluorine atom and an alkyne moiety on the same carbon atom creates a powerful synthetic tool with far-reaching implications.

The broader impact is evident in the ability to fine-tune the properties of organic molecules. The introduction of the fluorinated ethynyl group can significantly influence a molecule's lipophilicity, binding affinity to biological targets, and metabolic stability. This has profound implications for the design of new pharmaceuticals, agrochemicals, and advanced materials. For example, the incorporation of this motif into bioactive scaffolds is a promising strategy for enhancing their efficacy and pharmacokinetic profiles.

Looking ahead, the future of research in this area is bright and multifaceted. One of the key frontiers is the development of new catalytic systems for the asymmetric synthesis of chiral fluorinated alkynes. The ability to control the stereochemistry at the fluorine-bearing center would unlock access to a vast new chemical space with potential applications in stereoselective synthesis and drug discovery.

Another promising avenue is the exploration of the novel reactivity of fluorinated alkynes. This includes their use in cascade reactions, where a single synthetic operation can generate multiple chemical bonds and stereocenters, leading to a rapid increase in molecular complexity. The development of such efficient and atom-economical processes is a central goal of modern organic synthesis.

Furthermore, the unique electronic properties of fluorinated alkynes make them attractive candidates for applications in materials science. Research is ongoing into their use as building blocks for liquid crystals, polymers with tailored thermal and optical properties, and organic semiconductors. The rigid, linear nature of the alkyne, combined with the strong electronegativity of fluorine, can lead to materials with novel self-assembly behaviors and electronic characteristics.

The continued development of synthetic methods to access a wider range of fluorinated alkynes with diverse substitution patterns will be crucial for realizing these future possibilities. As our understanding of the fundamental reactivity of these compounds grows, so too will their application in solving challenging problems across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Ethynyl-1-fluorocyclohexane, and how can purity be optimized?

  • Methodology : Begin with fluorination of cyclohexane derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by ethynylation via Sonogashira coupling with trimethylsilylacetylene (TMSA) and subsequent deprotection. For purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS (>95%) and ¹⁹F NMR (δ -180 to -200 ppm for C-F) .
  • Critical Considerations : Monitor competing elimination reactions during fluorination; use low temperatures (-78°C) to suppress side products .

Q. How can the structural integrity of this compound be validated experimentally?

  • Characterization Protocol :

  • ¹H/¹³C NMR : Look for deshielded protons adjacent to fluorine (e.g., cyclohexane protons at δ 1.5–2.5 ppm) and ethynyl carbons (δ 70–90 ppm in ¹³C).
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C-F stretch (~1100 cm⁻¹).
  • Mass Spec : Molecular ion peak at m/z 152 (C₈H₁₀F⁺) .
    • Validation : Cross-reference data with DFT-calculated spectra (B3LYP/6-31G*) to resolve ambiguities .

Q. What storage conditions ensure the compound’s stability?

  • Guidelines : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (hydrolysis of C-F bond) and strong bases (risk of alkyne deprotonation) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

  • Experimental Design : Perform kinetic studies with azides (click chemistry) or dienes (Diels-Alder) under varying temperatures. Use ¹⁹F NMR to track reaction progress and DFT (M06-2X/def2-TZVP) to model transition states.
  • Key Insight : The electron-withdrawing fluorine and ethynyl groups enhance electrophilicity but may hinder steric accessibility. Compare reaction rates with non-fluorinated analogs to isolate electronic contributions .

Q. How can contradictory spectroscopic data (e.g., unexpected ¹H NMR splitting) be resolved?

  • Troubleshooting Workflow :

Variable-Temperature NMR : Assess conformational dynamics (e.g., chair-flip interconversion) at -40°C to freeze rotamers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.